molecular formula C14H19NO2 B2692132 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one CAS No. 13552-45-9

1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

Cat. No.: B2692132
CAS No.: 13552-45-9
M. Wt: 233.311
InChI Key: JGGCAYFMVBIPQG-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is an organic compound that features a morpholine ring attached to a propanone backbone, with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one typically involves the reaction of 4-methylbenzaldehyde with morpholine and a suitable ketone precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohol derivatives

    Substitution: Substituted morpholine or methyl derivatives

Scientific Research Applications

1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-1-propanone: Shares a similar structural backbone but lacks the morpholine ring.

    4-Methylpropiophenone: Another structurally related compound with different functional groups.

Uniqueness

1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is unique due to the presence of both the morpholine ring and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-3-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12-2-4-13(5-3-12)14(16)6-7-15-8-10-17-11-9-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCAYFMVBIPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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